molecular formula C23H20N6O3 B8610036 2-Pyrazinecarbonitrile, 5-[[5-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-1H-pyrazol-3-yl]amino]-

2-Pyrazinecarbonitrile, 5-[[5-[2-methoxy-6-[(4-methoxyphenyl)methoxy]phenyl]-1H-pyrazol-3-yl]amino]-

Cat. No. B8610036
M. Wt: 428.4 g/mol
InChI Key: DLFOGKWKMNGAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314108B2

Procedure details

In a 20 L container are combined ethanol (11.28 L) and acetic acid (318 mL, 5.545 mol). The reaction is vented to a bleach scrubber with a nitrogen purge. (E)-5-(3-(2-Methoxy-6-(4-methoxybenzyloxy)phenyl)-1-(methylthio)-3-oxoprop-1-enylamino)pyrazine-2-carbonitrile (940 g, 1.931 mol) and the ethanol/acetic acid solution are added to a 22 L reaction flask. To the resulting brown slurry is added hydrazine monohydrate (197 g, 3.935 mol), resulting in a slight exotherm. The resulting yellow slurry is slowly heated to 65-70° C. and monitored by HPLC. The duration of the reaction is less than one hour. The thick slurry is slowly cooled over 1-2 h to less than 30° C. The slurry is filtered and washed with cold ethanol. The material is vacuum dried at 40° C. affording (820 g, 99.1%) of the title compound. mp 215-117° C.; ES/MS m/z 429.2 [M+1]+.
Quantity
11.28 L
Type
reactant
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step Two
Name
ethanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
197 g
Type
reactant
Reaction Step Four
Yield
99.1%

Identifiers

REACTION_CXSMILES
C(O)C.C(O)(=O)C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)[C:11]=1[C:26](=O)/[CH:27]=[C:28](\[NH:31][C:32]1[N:33]=[CH:34][C:35]([C:38]#[N:39])=[N:36][CH:37]=1)/SC.O.[NH2:42][NH2:43]>C(O)C.C(O)(=O)C>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)[C:11]=1[C:26]1[NH:43][N:42]=[C:28]([NH:31][C:32]2[N:33]=[CH:34][C:35]([C:38]#[N:39])=[N:36][CH:37]=2)[CH:27]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
11.28 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
318 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
940 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C(/C=C(/SC)\NC=1N=CC(=NC1)C#N)=O
Name
ethanol acetic acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(C)(=O)O
Step Four
Name
Quantity
197 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
resulting in a slight exotherm
WAIT
Type
WAIT
Details
The duration of the reaction is less than one hour
TEMPERATURE
Type
TEMPERATURE
Details
The thick slurry is slowly cooled over 1-2 h to less than 30° C
Duration
1.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The slurry is filtered
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OCC1=CC=C(C=C1)OC)C1=CC(=NN1)NC=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 820 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.